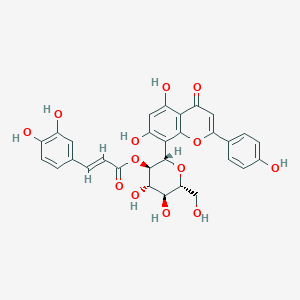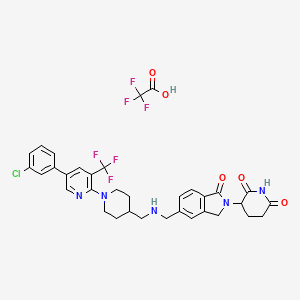
MYC degrader 1 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MYC degrader 1 (TFA) is a compound known for its ability to degrade the MYC protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. MYC degrader 1 (TFA) has shown significant potential in restoring pRB1 protein activity and reducing MYC-dependent CDK4/6 resistance, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MYC degrader 1 (TFA) involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and purification techniques to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of MYC degrader 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MYC degrader 1 (TFA) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MYC degrader 1 (TFA), while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MYC degrader 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of MYC protein and its effects on cellular processes.
Biology: Investigated for its role in regulating cell cycle, apoptosis, and cellular transformation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the MYC protein.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MYC-dependent pathways
Wirkmechanismus
MYC degrader 1 (TFA) exerts its effects by targeting the MYC protein for degradation. The compound binds to the MYC protein and facilitates its ubiquitination, leading to its subsequent degradation by the proteasome. This process restores the activity of pRB1 protein and reduces MYC-dependent CDK4/6 resistance, ultimately inhibiting tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to MYC degrader 1 (TFA) include:
A80.2HCl: Another MYC degrader that restores pRB1 protein activity and reduces MYC-dependent CDK4/6 resistance.
Uniqueness
MYC degrader 1 (TFA) is unique due to its specific mechanism of action and its ability to restore pRB1 protein activity while reducing MYC-dependent CDK4/6 resistance. This makes it a valuable tool in cancer research and therapy, particularly for cancers that are resistant to conventional treatments .
Eigenschaften
Molekularformel |
C34H32ClF6N5O5 |
|---|---|
Molekulargewicht |
740.1 g/mol |
IUPAC-Name |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |
InChI-Schlüssel |
PBHJWOYQZRPXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


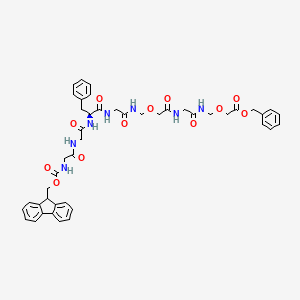

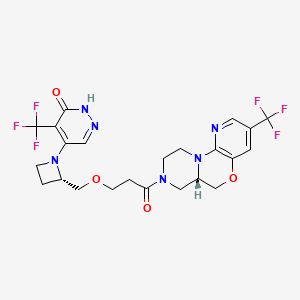
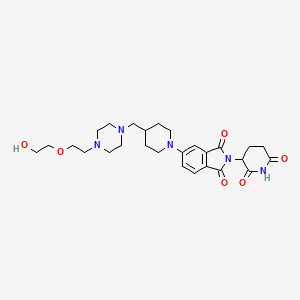
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
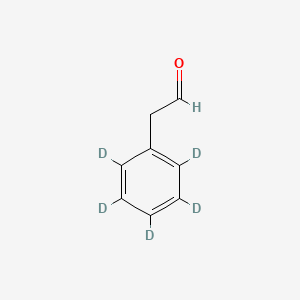
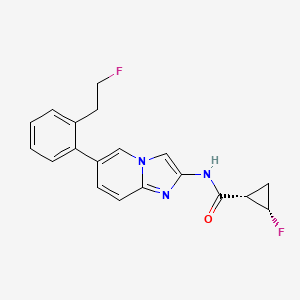

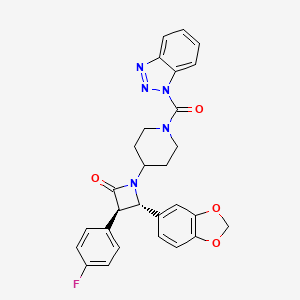
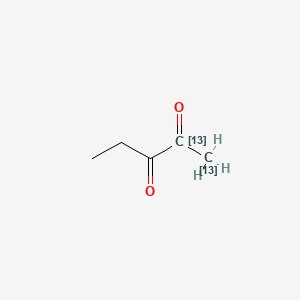
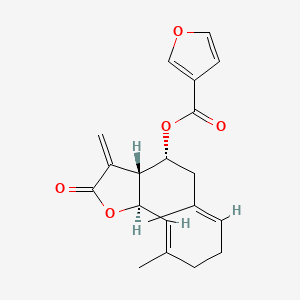

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
